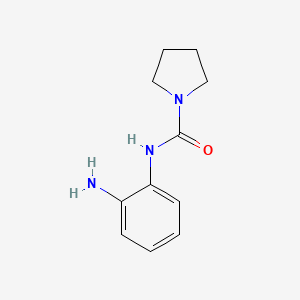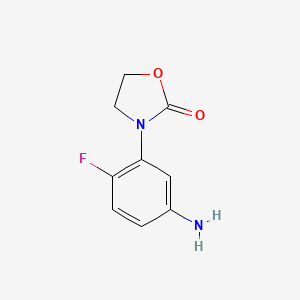
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one
Übersicht
Beschreibung
The compound is an oxazolidinone derivative with a 5-amino-2-fluorophenyl group. Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms and one each of nitrogen and oxygen . The 5-amino-2-fluorophenyl group suggests the presence of an amino group and a fluorine atom on a phenyl ring .
Molecular Structure Analysis
The molecular structure would consist of a five-membered oxazolidinone ring attached to a phenyl ring with amino and fluorine substituents. The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
As an oxazolidinone derivative, this compound could potentially undergo a variety of chemical reactions. The amino group might be able to act as a nucleophile, and the carbonyl group in the oxazolidinone ring could potentially be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the amino and fluorine substituents could influence properties such as solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis of oxazolidinone derivatives involves various chemical reactions to introduce functional groups that potentially enhance their biological activity. For instance, the synthesis of fluorinated derivatives of oxazolidinones has been explored to serve as precursors for norepinephrine, highlighting the chemical versatility of these compounds in creating biologically active molecules (Herbert, Kim, & Kirk, 2001). Structural analysis, including single-crystal and powder diffraction studies, further aids in understanding the physical and chemical properties of these compounds, which is crucial for their application in medicinal chemistry (Maccaroni, Alberti, Malpezzi, Masciocchi, & Vladiskovic, 2008).
Antibacterial Applications
Oxazolidinones are primarily recognized for their antibacterial properties, targeting a range of Gram-positive and, to a lesser extent, Gram-negative bacteria. Novel oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated potent in vitro antibacterial activities against clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci, showcasing their potential in treating multidrug-resistant bacterial infections (Zurenko et al., 1996). Additionally, the efficacy of these compounds against fastidious Gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis, has been explored, indicating a broad spectrum of antibacterial activity (Genin et al., 2000).
Antitumor Applications
The antitumor properties of oxazolidinone derivatives have also been investigated, particularly in the context of benzothiazole analogs. These compounds have shown potent and selective antitumor properties, with specific derivatives exhibiting significant cytotoxicity against certain cancer cell lines. The research suggests that the incorporation of fluorine atoms into the benzothiazole structure could enhance antitumor activity, providing a pathway for the development of new anticancer agents (Hutchinson et al., 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(5-amino-2-fluorophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-7-2-1-6(11)5-8(7)12-3-4-14-9(12)13/h1-2,5H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLQIPYJYHMLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



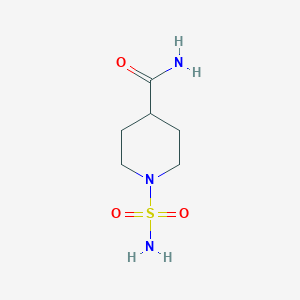
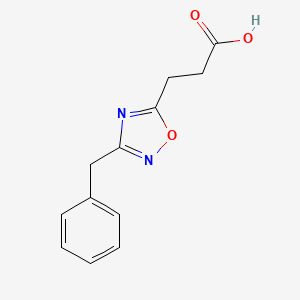
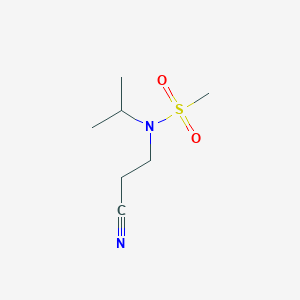
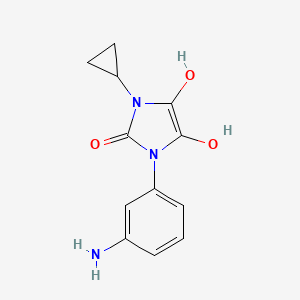
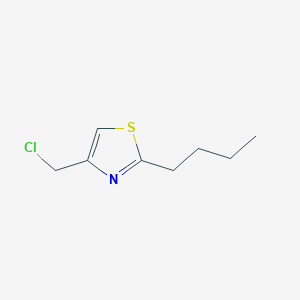
![2-[(2-Hydroxyethyl)(2,2,2-trifluoroethyl)amino]ethanol](/img/structure/B1518890.png)
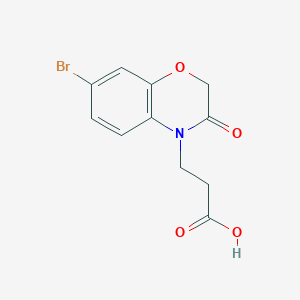
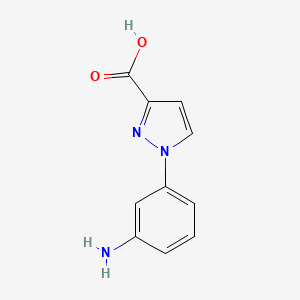
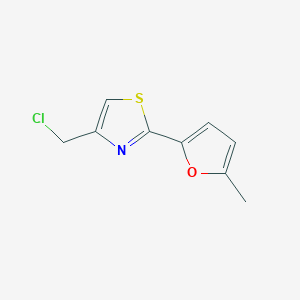
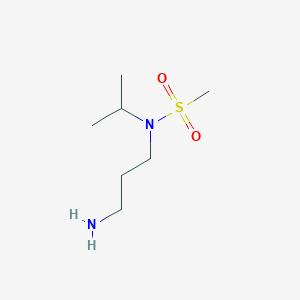
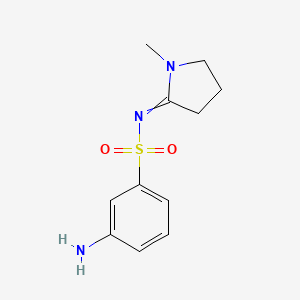
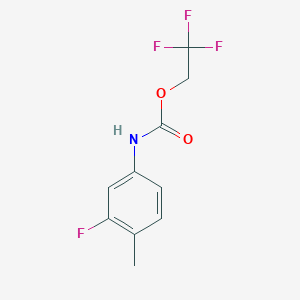
![Ethyl 3-cyano-6-(3-hydroxypropyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B1518905.png)
